3-Cyclopropyl-5-iodobenzoic acid
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Overview
Description
3-Cyclopropyl-5-iodobenzoic acid is an organic compound characterized by a cyclopropyl group and an iodine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-iodobenzoic acid typically involves the iodination of a cyclopropyl-substituted benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding cyclopropylbenzoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.
Substitution: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Cyclopropylbenzoic acid derivatives.
Reduction: Cyclopropylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
3-Cyclopropyl-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyclopropyl and iodine substituents can influence the compound’s reactivity and binding affinity to biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but with a bromine atom instead of a cyclopropyl group.
3,5-Diiodobenzoic acid: Contains two iodine atoms on the benzene ring.
3-Cyclopropylbenzoic acid: Lacks the iodine substituent.
Uniqueness
3-Cyclopropyl-5-iodobenzoic acid is unique due to the presence of both a cyclopropyl group and an iodine atom, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9IO2 |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
3-cyclopropyl-5-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13) |
InChI Key |
IGHLYDAEUKZZEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)I)C(=O)O |
Origin of Product |
United States |
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